ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylate derivatives. This compound has gained significant attention due to its potential applications in the field of scientific research.
Mécanisme D'action
The mechanism of action of Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is not well understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by modulating the activity of certain neurotransmitters in the brain, leading to improvements in cognitive function.
Biochemical and Physiological Effects:
Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate in lab experiments is its low toxicity profile. This makes it a safe and effective compound to use in pre-clinical studies. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for the development of Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate. One potential direction is to investigate its potential as an anti-cancer agent in pre-clinical and clinical studies. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, future studies should focus on improving the solubility of this compound to make it more versatile in experimental settings.
Conclusion:
Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is a promising compound that has potential applications in the field of scientific research. Its low toxicity profile and significant biochemical and physiological effects make it an attractive candidate for further development. While there are limitations to its use in lab experiments, there are several future directions for the development of this compound, including its potential as an anti-cancer agent and its use in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate involves the reaction of ethyl 4-(3-methoxybenzyl)piperidine-1-carboxylate with 3,4-difluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain a high yield of the desired product.
Applications De Recherche Scientifique
Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has potential applications in the field of scientific research. It has been found to exhibit significant activity against certain cancer cell lines and has been proposed as a potential anti-cancer agent. Additionally, this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 1-[(3,4-difluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F2NO3/c1-3-29-22(27)23(15-17-5-4-6-19(13-17)28-2)9-11-26(12-10-23)16-18-7-8-20(24)21(25)14-18/h4-8,13-14H,3,9-12,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPYLTSHRUNMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)F)F)CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.